molecular formula C10H8O4 B1349436 6-methoxybenzofuran-2-carboxylic Acid CAS No. 50551-61-6

6-methoxybenzofuran-2-carboxylic Acid

Cat. No.: B1349436
CAS No.: 50551-61-6
M. Wt: 192.17 g/mol
InChI Key: IQELKSYGXWBQJA-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The compound is characterized by a methoxy group (-OCH3) attached to the benzofuran ring at the 6th position and a carboxylic acid group (-COOH) at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxybenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective, scalable, and environmentally benign. The process typically involves the same synthetic steps as described above but optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

6-Methoxybenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, studies have shown that the compound can upregulate the expression of bone morphogenetic protein 2 (BMP2), which promotes bone formation through the BMP2-ERK-ATF4 signaling pathway . This mechanism is particularly relevant in the context of developing treatments for osteoporosis.

Comparison with Similar Compounds

6-Methoxybenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQELKSYGXWBQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358835
Record name 6-methoxybenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-61-6
Record name 6-Methoxy-2-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50551-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methoxybenzofuran-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of Product of Step B (0.25 g, 1.21 mmol) in a mixture of THF, MeOH and H2O (5 ml:2 ml:1 ml), LiOH (0.145 g, 6 mmol) in H2O (0.5 ml) was added and the mixture was stirred for 3 h at room temp. The solvents were distilled off and the residue was portioned between EtOAc (20 ml) and 1M HCl (2 ml). The organic layer was washed with H2O, dried over MgSO4 and filtered. The filtrate was evaporated to dryness to give the title compound (0.21 g, 91%), as a colourless solid. 1H-NMR (DMSO-d6) 7.61 (d, 1H, J=8.67 Hz); 7.54 (s, 1H); 7.24 (d, 1H, J=1.59 Hz); 6.93 (dd, 1H, J=8.67, 2.4 Hz); 3.8 (s, 3H).
Quantity
0.25 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0.145 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
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Quantity
0.5 mL
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solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods II

Procedure details

11 g of 2-hydroxy-4-methoxybenzaldehyde, 20.3 g of ethyl bromomalonate, 12.3 g of potassium carbonate, and 51 ml of methyl-ethyl ketone were put into a three-necked flask, and refluxed to hold the reaction thereof for 6 hours. After that to this was added a methanol solution of potassium hydroxide, and at a point of time of completion of the hydrolysis reaction, the hydrolyzed product was put into an aqueous hydro chloric acid solution, and then filtered, whereby a 6-methoxy-benzofuran-2-carboxylic acid having a melting point between 208° C. and 211° C. was obtained.
Quantity
11 g
Type
reactant
Reaction Step One
Name
ethyl bromomalonate
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
51 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of 2-hydroxy-4-methoxybenzaldehyde (20.0 g) and potassium carbonate (20.0 g) in2-butanone (80 ml) was added diethyl bromomalonate (39.3 g), and the mixture was refluxed under nitrogen atmosphere for 7 hours and cooled. To the mixture was added water, and the mixture was made acidic with 1N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting dark brown oil was suspended in a solution of potassium hydroxide (20.0 g) in ethanol (200 ml). The suspension was refluxed for 1 hour and cooled, and to the mixture was added water. The mixture was made acidic with 1N hydrochloric acid and extracted with ethylacetate(twice). The organic layer was washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the resulting solid was washed with hexane to give yellow solid of 6-methoxybenzofuran-2-carboxylic acid (11.8 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can the dianion of 6-methoxybenzofuran-2-carboxylic acid be used as a nucleophile in reactions with electrophiles like aldehydes?

A1: Unlike the dianions formed from 5- and 7-methoxybenzofuran-2-carboxylic acids, the dianion (14b) derived from this compound (13b) undergoes rapid ring opening before it can be trapped by electrophiles, even at very low temperatures []. This suggests that the 6-methoxy substituent on the benzofuran ring system has a significant impact on the stability and reactivity of the corresponding dianion. The exact reasons for this difference in reactivity are not fully elucidated in the paper.

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